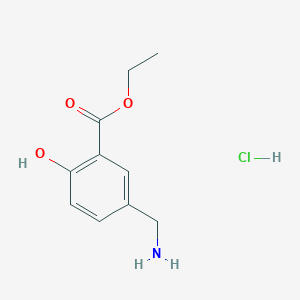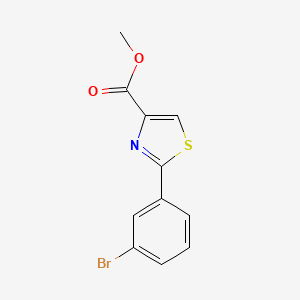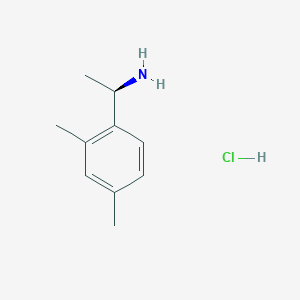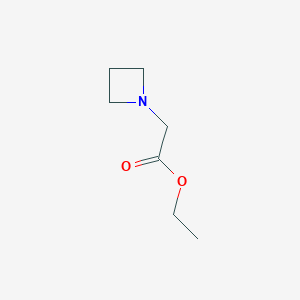![molecular formula C19H13ClN2 B13662775 2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B13662775.png)
2-([1,1'-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features a biphenyl group and a chloro-substituted imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a propiophenone derivative, followed by cyclization and chlorination steps. A common method includes:
Condensation Reaction: 2-aminopyridine reacts with a propiophenone derivative in the presence of a condensation catalyst to form an imine intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PD-1/PD-L1 interaction, which is a key immune checkpoint pathway in cancer . By blocking this interaction, the compound can enhance T cell activation and promote anti-tumor immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the biphenyl group and chloro substitution, resulting in different biological activities.
3-Chloroimidazo[1,2-a]pyridine: Similar core structure but without the biphenyl group, leading to different chemical properties.
2-([1,1’-Biphenyl]-3-yl)imidazo[1,2-a]pyridine: Similar structure but without the chloro substitution, affecting its reactivity and biological activity.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-3-chloroimidazo[1,2-a]pyridine is unique due to the presence of both the biphenyl group and the chloro substitution, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C19H13ClN2 |
|---|---|
Poids moléculaire |
304.8 g/mol |
Nom IUPAC |
3-chloro-2-(3-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13ClN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
Clé InChI |
XWLDFNMNXYKFRL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13662695.png)


![Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-](/img/structure/B13662711.png)



![1,3-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13662739.png)


![6-Fmoc-1-oxa-6-azaspiro[2.5]octane](/img/structure/B13662755.png)
![Ethyl 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13662758.png)
![3-Bromo-4,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13662764.png)
